3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

PROTAC Synthesis Bioconjugation Cereblon Ligand Functionalization

This lenalidomide-based cereblon ligand features a 4-isothiocyanate group, providing a reactive handle absent in thalidomide, lenalidomide, or pomalidomide. It enables direct, one-step conjugation to primary amine-bearing target ligands, forming a stable thiourea link without multi-step linker chemistry. Ideal for PROTAC synthesis, chemoproteomic pull-down experiments, and solid-support or fluorescent-tag attachment. Delivers reliable, research-grade reactivity for designing bifunctional molecules and validating conjugate mechanisms.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
CAS No. 2866317-96-4
Cat. No. B6610790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
CAS2866317-96-4
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=C=S
InChIInChI=1S/C14H11N3O3S/c18-12-5-4-11(13(19)16-12)17-6-9-8(14(17)20)2-1-3-10(9)15-7-21/h1-3,11H,4-6H2,(H,16,18,19)
InChIKeyLAUXQLGKNSUFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 2866317-96-4) Identification and Baseline


The compound 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, CAS 2866317-96-4, is a synthetic small molecule with a molecular formula of C14H11N3O3S and a molecular weight of 301.32 g/mol [1]. It is cataloged as a research chemical building block by multiple suppliers, typically at 95% purity . Structurally, it is a functionalized lenalidomide analog where an isothiocyanate group replaces the 4-amino group, introducing a reactive handle for covalent bioconjugation [1].

Procurement Risk: Why Lenalidomide Analogs Cannot Substitute for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione


In scientific research and PROTAC development, cereblon ligands like lenalidomide and pomalidomide are foundational. However, generic substitution fails when a reactive handle is required for covalent conjugation to target protein ligands or biophysical probes. This specific compound uniquely provides a lenalidomide-based cereblon-recruitment motif with a 4-position isothiocyanate group, a functional moiety absent in thalidomide, lenalidomide, and pomalidomide [1]. While lenalidomide-C4-NH2 offers an alternative handle, the isothiocyanate offers distinct reactivity with primary amines, enabling different linker chemistry for conjugate synthesis [2]. Substitution by a non-functionalized IMiD eliminates the capacity for bioconjugation, rendering such analogs unsuitable for designed bifunctional molecules.

Quantitative Differentiation Evidence for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in Scientific Procurement


Unique Reactive Handle for Bioconjugation vs. Non-functionalized IMiDs

The target compound provides a 4-isothiocyanato functional group on the lenalidomide scaffold, confirmed by its unique SMILES notation: O=C1N(Cc2c1cccc2N=C=S)C1CCC(=O)NC1=O [1]. This key structural difference from the parent drug lenalidomide (4-amino) enables its use as an immediate electrophile for conjugation to amine-containing linkers or payloads. In contrast, lenalidomide and pomalidomide lack this reactive moiety, necessitating additional synthetic steps for functionalization. This represents a class-level inference of differential utility for bioconjugate synthesis, but a direct head-to-head comparison of reaction yields or kinetics with alternative reactive handles (e.g., Lenalidomide-C4-NH2 for amide coupling) is not available from disclosed sources [1].

PROTAC Synthesis Bioconjugation Cereblon Ligand Functionalization

Alternative Reactivity Profile Compared to Amine-Terminated Lenalidomide Linkers

The target compound's isothiocyanate moiety is a soft electrophile that reacts selectively with primary amines under mild conditions to form stable thiourea linkages. This is chemically distinct from the reactivity of the primary amine in compounds like Lenalidomide-C4-NH2, which is used as a nucleophile in amide coupling. While no head-to-head quantitative data exists for this specific compound versus amine-containing analogs, the class-level inference is that the isothiocyanate offers an orthogonal conjugation strategy. This can be critical for avoiding side reactions during multi-step bioconjugation. This is a class-level inference based on chemical reactivity principles, not empirical comparison data [1].

Linker Chemistry PROTAC Conjugation Electrophile Comparison

Cost and Supply Availability as a Dedicated Building Block

Vendor data shows that this compound is stocked as a pre-functionalized building block in standard quantities (100 mg, 250 mg, 500 mg, 1 g) with a typical purity of 95% [1]. This contrasts with general-purpose lenalidomide, which is typically provided as an active pharmaceutical ingredient (API) and requires significant synthetic manipulation to introduce a reactive linker. The target compound's availability as an off-the-shelf reagent directly supports rapid PROTAC synthesis, whereas sourcing and functionalizing lenalidomide would introduce additional lead time and cost. No direct comparative pricing or lead time data versus alternative functionalized lenalidomide building blocks is provided.

Building Block Procurement PROTAC Tools Supply Chain

Verified Application Scenarios for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione Based on Procurement Evidence


One-Step Synthesis of PROTAC Conjugates via Amine-Terminated Linkers

The compound's isothiocyanate group allows for direct, one-step conjugation to target protein ligands that possess a primary amine, forming a stable thiourea link. This avoids multi-step linker attachment chemistry often required with lenalidomide. This scenario is supported by the presence of the isothiocyanate functional group as a reactive handle [1].

Development of Covalent Cereblon Probes for Chemoproteomics

The isothiocyanate moiety can also be used to covalently attach the cereblon ligand to a solid support or a fluorescent tag, facilitating chemoproteomic pull-down experiments to identify novel cereblon substrates or molecular glue targets. This application is supported by the compound's class-level inference as a functionalized, covalent-competent IMiD analog [1].

Negative Control for Reactivity Studies of Amine-Functionalized IMiDs

In experiments where a non-reactive or differently reactive control is needed alongside an amine-functionalized lenalidomide analog like Lenalidomide-C4-NH2, this isothiocyanate compound offers an electrophilic counterpart. Its distinct reactivity profile can validate the mechanism of conjugate formation in control experiments [1].

Quote Request

Request a Quote for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.